

# crystal structure analysis of 2-Salicylideneaminophenol

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## Compound of Interest

Compound Name: 2-Salicylideneaminophenol

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## An In-depth Technical Guide on the Crystal Structure Analysis of 2-Salicylideneaminophenol

This guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of **2-Salicylideneaminophenol**, a Schiff base compound of interest to researchers and professionals in materials science and drug development. The document details the experimental protocols for its preparation and single-crystal X-ray diffraction analysis, presenting the key structural parameters and intermolecular interactions that define its solid-state architecture.

## Introduction

**2-Salicylideneaminophenol**, systematically named 2-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol, is a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminophenol.[1] Such compounds are of significant interest due to their diverse applications, including their roles as ligands in coordination chemistry and their potential biological activities.[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships, which can inform the design of new materials and therapeutic agents. This document focuses on the definitive determination of its molecular and supramolecular structure through single-crystal X-ray diffraction.

## Experimental Protocols

### Synthesis of 2-Salicylideneaminophenol

The synthesis of **2-Salicylideneaminophenol** is achieved through a condensation reaction between salicylaldehyde and 2-aminophenol.[3]

Procedure:

- Salicylaldehyde (1.22 g, 10 mmol) is dissolved in 100 mL of boiling ethanol.
- To this solution, 2-aminophenol (1.09 g, 10 mmol), also dissolved in boiling ethanol, is added.
- The resulting mixture is refluxed for a period of 4 hours.
- The solution is then cooled to room temperature, which induces the precipitation of the crude product.
- The precipitate is collected by filtration, washed with cold ethanol, and dried.

## Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.[3]

Procedure:

- The purified **2-Salicylideneaminophenol** product is dissolved in a solvent mixture of chloroform and ethanol (3:1 v/v).
- The solution is left undisturbed at room temperature, allowing for slow evaporation of the solvents.
- Over a period of several days, well-formed single crystals of the title compound precipitate from the solution.

## X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. A summary of the data collection and refinement parameters is provided in Table 1.[3]

#### Methodology:

- A suitable single crystal was mounted on a diffractometer.
- X-ray diffraction data were collected at a controlled temperature.
- The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Results and Discussion

### Crystal Structure Analysis

The crystal structure analysis of **2-Salicylideneaminophenol** reveals that it crystallizes in the triclinic space group P-1.[3] The asymmetric unit contains two crystallographically independent, yet similar, molecules of the compound (denoted as Molecule A and Molecule B).[3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **2-Salicylideneaminophenol**[3]

Parameter	Value
Empirical formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>
Formula weight	213.23 g/mol
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	
a (Å)	7.371(3)
b (Å)	10.899(5)
c (Å)	13.513(6)
α (°)	108.64(3)
β (°)	90.03(3)
γ (°)	99.45(3)
Volume (Å <sup>3</sup> )	1007.9(7)
Z	4
Density (calculated)	1.405 g/cm <sup>3</sup>
Absorption coefficient (μ)	0.096 mm <sup>-1</sup>
F(000)	448
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.045, wR <sub>2</sub> = 0.119
R indices (all data)	R <sub>1</sub> = 0.053, wR <sub>2</sub> = 0.125

## Molecular Structure

Each molecule of **2-Salicylideneaminophenol** adopts an E configuration about the central imine (C=N) double bond.[3] The molecule is characterized by two phenolic rings linked by the azomethine group (-CH=N-). A significant feature of the molecular geometry is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and the imine nitrogen atom, forming a stable six-membered ring motif.[3][4] This interaction

contributes to the planarity of this portion of the molecule. Selected bond lengths and angles for both independent molecules are provided in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for **2-Salicylideneaminophenol**[\[3\]](#)

Bond/Angle	Molecule A	Molecule B
Bond Lengths		
O1 - C1	1.350(2)	1.353(2)
O2 - C9	1.356(2)	1.346(2)
N1 - C7	1.291(2)	1.293(2)
N1 - C8	1.423(2)	1.424(2)
Bond Angles		
C7 - N1 - C8	126.95(14)	126.82(14)
O1 - C1 - C6	121.28(15)	121.50(15)
O2 - C9 - C8	119.09(14)	119.33(14)

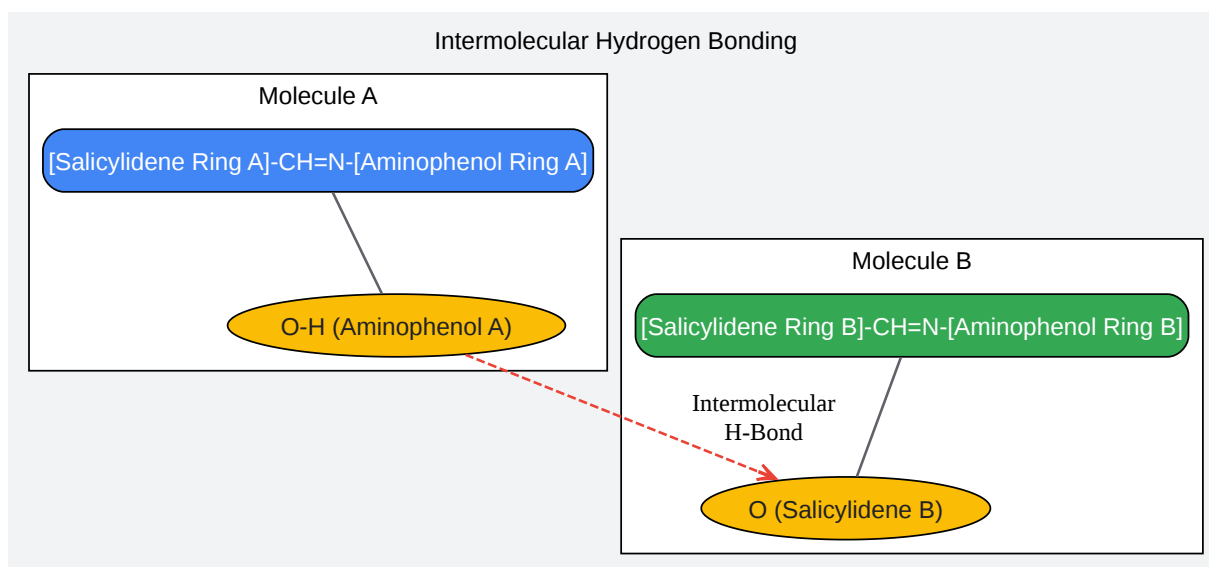
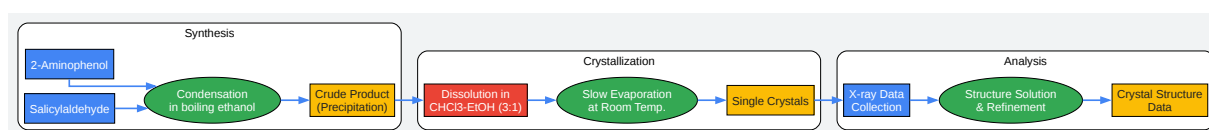
(Atom numbering corresponds to the crystallographically defined structures)

## Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by intermolecular hydrogen bonds. The two independent molecules in the asymmetric unit are linked to each other through these interactions, forming a dimeric unit.[\[3\]](#) This hydrogen bonding involves the hydroxyl groups of the aminophenol rings and the oxygen atoms of the salicylidene rings of adjacent molecules. This network of interactions extends throughout the crystal lattice, contributing to the overall stability of the crystalline solid.

## Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of **2-Salicylideneaminophenol**.



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